3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid
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Overview
Description
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid is an alanine derivative . This compound is recognized for its role in scientific research, particularly in the fields of chemistry and biology. It is often used in peptide synthesis and as an ergogenic supplement .
Preparation Methods
The synthesis of 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The compound can be synthesized starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Chemical Reactions Analysis
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another. . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a coupling agent.
Medicine: The compound’s role in peptide synthesis makes it valuable for developing therapeutic peptides.
Industry: It is used in the production of custom peptides for various applications.
Mechanism of Action
The mechanism of action of 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid involves its role as an alanine derivative. It influences the secretion of anabolic hormones and supplies fuel during exercise . The molecular targets and pathways involved are related to its function as an ergogenic supplement and its role in peptide synthesis.
Comparison with Similar Compounds
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid can be compared with other similar compounds, such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative used in similar applications.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L: Another derivative used in peptide synthesis.
The uniqueness of this compound lies in its specific structure and its role as an alanine derivative, which makes it particularly useful in ergogenic supplements and peptide synthesis.
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid |
InChI |
InChI=1S/C24H21NO5/c26-23(27)13-14-29-17-11-9-16(10-12-17)25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
InChI Key |
DQFXAGZNYRFLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCCC(=O)O |
Origin of Product |
United States |
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